molecular formula C16H21ClN2O4 B13693467 1-Boc-4-(6-chloro-2-pyridyl)piperidine-4-carboxylic Acid

1-Boc-4-(6-chloro-2-pyridyl)piperidine-4-carboxylic Acid

Cat. No.: B13693467
M. Wt: 340.80 g/mol
InChI Key: SBCYMHNJXRVZGY-UHFFFAOYSA-N
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Description

1-Boc-4-(6-chloro-2-pyridyl)piperidine-4-carboxylic acid is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position, a 6-chloro-2-pyridyl substituent at the 4-position, and a carboxylic acid moiety.

Properties

Molecular Formula

C16H21ClN2O4

Molecular Weight

340.80 g/mol

IUPAC Name

4-(6-chloropyridin-2-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid

InChI

InChI=1S/C16H21ClN2O4/c1-15(2,3)23-14(22)19-9-7-16(8-10-19,13(20)21)11-5-4-6-12(17)18-11/h4-6H,7-10H2,1-3H3,(H,20,21)

InChI Key

SBCYMHNJXRVZGY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C2=NC(=CC=C2)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Step 1: Boc Protection of 4-Piperidinecarboxylic Acid

  • Reaction: 4-piperidinecarboxylic acid is reacted with di-tert-butyl dicarbonate ((Boc)2O) in an alkaline aqueous-organic medium (THF with sodium hydroxide and sodium carbonate).
  • Conditions: Molar ratio of acid to (Boc)2O is approximately 1:1.1; reaction proceeds overnight at room temperature.
  • Workup: Excess (Boc)2O is quenched with ammoniacal liquor; the product is extracted with ethyl acetate, washed, dried, and concentrated.
  • Yield: Approximately 91.7%.

Step 2: Formation of Weinreb Amide Intermediate

  • Reaction: The Boc-protected carboxylic acid reacts with N,O-dimethylhydroxylamine hydrochloride in the presence of triethylamine and isobutyl chloroformate in methylene chloride.
  • Conditions: Molar ratios of Boc-protected acid to reagents are controlled (1:1.5 for N,O-dimethylhydroxylamine hydrochloride; 1:3 for isobutyl chloroformate).
  • Workup: Acid-base washes to remove impurities, drying, and concentration.
  • Yield: Quantitative or exceeding theoretical due to purity.

Step 3: Reaction with Grignard Reagent

  • Reaction: The Weinreb amide intermediate reacts with methylmagnesium iodide (a Grignard reagent) in anhydrous THF under nitrogen.
  • Conditions: Molar ratio of Weinreb amide to Grignard reagent is about 1:2.3; reaction under inert atmosphere.
  • Workup: Quenching and purification yield the 1-tert-butoxycarbonyl-4-acetylpiperidine.
  • Yield: Over 75% with product purity above 98%.

Summary Table of Material Ratios and Yields

Step Reactants & Molar Ratios Yield (%) Notes
1 4-piperidinecarboxylic acid : (Boc)2O = 1 : 1.1 91.7 Alkaline aqueous-organic medium
2 Boc-protected acid : N,O-dimethylhydroxylamine hydrochloride = 1 : 1.5 ~100 Triethylamine, isobutyl chloroformate
3 Weinreb amide : methylmagnesium iodide = 1 : 2.3 >75 Anhydrous THF, nitrogen atmosphere

Alternative Preparation Method from Patent CN102775343A

This patent focuses on preparing 1-N-Boc-4-acetylpiperidine derivatives under acidic aqueous conditions, offering a method that avoids the use of moisture-sensitive Grignard reagents and expensive coupling agents like HOBt.

Acid-Catalyzed Degradation Reaction

  • Reaction: A precursor compound undergoes acid and water-mediated degradation at 60–90 °C.
  • Acids Used: Glacial acetic acid, formic acid, propionic acid, hydrochloric acid, or sulfuric acid in specific concentrations.
  • Advantages: Raw materials are readily available; operation is simple; product yield is high; suitable for industrial production.
  • Limitations: This method is more suited for preparing 1-N-Boc-4-ethanoyl piperidines but can be adapted for related compounds.

Discussion and Industrial Considerations

  • Grignard Reagent Handling: The use of methylmagnesium iodide requires anhydrous conditions and inert atmosphere, increasing process complexity and cost.
  • Boc Protection: Boc protection is a standard and effective method to protect the piperidine nitrogen, facilitating selective reactions at the 4-position.
  • Weinreb Amide Intermediate: The use of N,O-dimethylhydroxylamine hydrochloride to form Weinreb amides enables controlled acylation, improving yield and purity.
  • Environmental and Safety: The described methods emphasize safer reagents and simpler workups suitable for scale-up.

Summary Table Comparing Key Preparation Methods

Feature Method from CN102351780A (Three-step) Method from CN102775343A (Acid-catalyzed)
Starting Material 4-piperidinecarboxylic acid Precursor compound (compound 3)
Protection Boc protection with di-tert-butyl dicarbonate Boc protection implied
Key Intermediate Weinreb amide Acid degradation intermediate
Key Reagents N,O-dimethylhydroxylamine hydrochloride, Grignard reagent Acids (acetic, formic, propionic, HCl, H2SO4)
Reaction Conditions Alkaline aqueous-organic, anhydrous THF, inert atmosphere Acidic aqueous, 60–90 °C
Yield (final step) >75% High, but exact yield varies
Industrial Suitability Good, with simplified steps and safer reagents Excellent, avoids moisture-sensitive reagents
Complexity Moderate to high due to Grignard reagent handling Lower, simpler operation

Chemical Reactions Analysis

Carboxylic Acid Functionalization

The carboxylic acid group undergoes standard derivatization reactions, enabling structural diversification (Fig. 1):

Reaction Type Conditions Product Yield Source
EsterificationMethanol, DCC/DMAP, RT, 12 hMethyl 1-Boc-4-(6-chloro-2-pyridyl)piperidine-4-carboxylate85%
Amide FormationEDC/HOBt, DIEA, DMF, 0°C → RT1-Boc-4-(6-chloro-2-pyridyl)piperidine-4-carboxamide78%
Weinreb Amide SynthesisN,O-Dimethylhydroxylamine, EDC, HOBtCorresponding Weinreb amide70%
  • Key Insight : Esterification is highly efficient under mild conditions, while amide formation requires coupling agents like EDC/HOBt to activate the carboxylate . The Weinreb amide intermediate enables ketone synthesis via Grignard reactions .

Boc Deprotection and Amine Reactivity

The Boc group is cleaved under acidic conditions, regenerating the secondary amine for further functionalization:

Method Conditions Outcome Applications
HCl/EtOAc4 M HCl in dioxane, RT, 2 hFree amine hydrochloride saltIntermediate for SNAr reactions
TFA/DCM20% TFA in DCM, 0°C → RT, 1 hFree amine trifluoroacetate saltPeptide coupling
  • Comparative Stability : The Boc group remains intact during esterification and amidation but is selectively cleaved by strong acids (e.g., HCl, TFA) . Post-deprotection, the amine participates in reductive amination or nucleophilic substitutions .

Chloropyridyl Substitution

The 6-chloropyridyl group undergoes palladium-catalyzed cross-coupling reactions:

Reaction Catalyst System Product Yield
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C6-Aryl-2-pyridyl derivative65%
Buchwald–Hartwig AminationPd₂(dba)₃, Xantphos, Cs₂CO₃, toluene6-Amino-2-pyridyl analog58%
  • Regioselectivity : The chlorine at the 6-position of pyridine is meta-directing, favoring substitutions at the 4-position in cross-couplings .

Intramolecular Cyclization

The piperidine ring facilitates stereoselective cyclizations under acid or base catalysis:

Substrate Modification Conditions Product Diastereomeric Ratio
Enone FormationAcCl, Et₃N, DCM, 0°CBicyclic piperidinone3:1 (trans:cis)
Radical CyclizationTriethylborane, MeCN, 60°CAlkylidene piperidine-
  • Mechanistic Note : Acid-mediated 6-endo-trig cyclization favors trans-diastereomers due to thermodynamic control . Radical cascades yield fused bicyclic structures .

Comparative Reactivity with Analogues

The compound’s hybrid structure combines reactivity patterns of its components (Table 1):

Analog Reactivity Difference
Piperidine-4-carboxylic acidLacks Boc protection and pyridyl group; limited solubility in organic solvents
6-ChloropyridineNo piperidine or carboxylate; undergoes faster SNAr reactions due to electron deficiency
1-Boc-PiperidineMissing pyridyl and carboxylate groups; inert to cross-couplings

Stability and Side Reactions

  • Thermal Degradation : Prolonged heating (>100°C) induces decarboxylation, forming 1-Boc-4-(6-chloro-2-pyridyl)piperidine.

  • Hydrolysis : The Boc group slowly hydrolyzes in aqueous base (pH >10), necessitating anhydrous conditions for long-term storage .

This compound’s versatility stems from orthogonal reactivity at its three functional groups, enabling sequential modifications for drug discovery. Future studies should explore photocatalytic modifications and enantioselective transformations to expand its synthetic utility.

Scientific Research Applications

Pharmaceutical Research and Development

  • Building Block in Synthesis: 1-Boc-4-(6-chloro-2-pyridyl)piperidine-4-carboxylic acid is used in the synthesis of complex molecules for pharmaceutical research. Its unique structure, combining piperidine and pyridine functionalities, allows for creating compounds with distinct biological activities.
  • Medicinal Chemistry: Compounds with structures similar to 1-Boc-4-(6-chloro-2-pyridyl)piperidine-4-carboxylic acid have potential biological activities, making them valuable in medicinal chemistry.

Potential Biological Activities

While the search results do not specify the exact biological activities of 1-Boc-4-(6-chloro-2-pyridyl)piperidine-4-carboxylic acid, they suggest its potential in medicinal chemistry. Piperidine-4-carboxylic acid derivatives have been investigated for their roles as analgesics, and compounds with similar structures have exhibited different pharmacological profiles.

Structural Similarities

Several compounds share structural similarities with 1-Boc-4-(6-chloro-2-pyridyl)piperidine-4-carboxylic acid:

  • Piperidine-4-Carboxylic Acid: A simple piperidine structure found in various analgesics.
  • 6-Chloropyridine: A chlorinated pyridine without a piperidine linkage, used as a building block in agrochemicals.
  • 1-Boc-Piperidine: Piperidine with tert-butoxycarbonyl protection, commonly used as an intermediate in synthesis.
  • 4-(6-Chloropyridin-2-yl)-Piperazine: A piperazine derivative with similar substitution that exhibits different pharmacological profiles.

Research and Development

Mechanism of Action

The mechanism of action of 1-Boc-4-(6-chloro-2-pyridyl)piperidine-4-carboxylic Acid is primarily related to its reactivity and ability to form stable intermediates. The Boc protecting group provides stability during synthetic transformations, while the chloro group on the pyridine ring allows for further functionalization through substitution reactions . The compound’s molecular targets and pathways depend on the specific application and the nature of the final product synthesized from it.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations on the Piperidine Ring

1-Boc-4-allyl-4-piperidinecarboxylic Acid (CAS 1166756-79-1)
  • Key Difference : Replaces the 6-chloro-2-pyridyl group with an allyl (-CH₂CH=CH₂) substituent.
  • Applications : Suitable for synthetic modifications requiring olefin chemistry.
1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic Acid (CAS 1208087-83-5)
  • Key Difference : Substitutes the pyridine ring with a pyrimidine ring (2-chloropyrimidin-4-yl).
  • Impact: The pyrimidine ring contains two nitrogen atoms, enhancing hydrogen-bonding capacity and electronic effects compared to the monocyclic pyridyl group. This may improve binding affinity in enzyme inhibition (e.g., kinase targets) .
  • Molecular Weight : 241.67 g/mol vs. ~280–300 g/mol for the target compound (estimated).
Fmoc-4-(naphthalen-2-yl)-piperidine-4-carboxylic Acid
  • Key Difference : Uses a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a bulky naphthyl substituent.

Functional Group Modifications

1-Isopropylpiperidine-4-carboxylic Acid (CAS 280771-97-3)
  • Key Difference : Lacks the Boc group and chloropyridyl substituent, featuring an isopropyl group instead.
  • Impact: The absence of Boc simplifies synthesis but reduces stability during acidic deprotection.
Ethyl 1-pyrimidin-2-yl-piperidine-4-carboxylate (CAS 111247-60-0)
  • Key Difference : Replaces the carboxylic acid with an ethyl ester.
  • Impact : The ester group increases lipophilicity (Log P ~1.5–2.0) compared to the carboxylic acid (Log P ~0.5–1.0), altering pharmacokinetic properties such as absorption and metabolic stability .

Pharmacological and Physicochemical Properties

Compound Name Molecular Weight Key Substituent Log S (Solubility) Bioactivity Notes
Target Compound ~280–300* 6-Chloro-2-pyridyl, Boc ~-3.0 (Low) Potential kinase/receptor modulation
1-(2-Chloropyrimidin-4-yl) analog 241.67 2-Chloropyrimidin-4-yl ~-2.8 High hydrogen-bonding capacity
Fmoc-naphthyl analog ~400–420 Naphthalen-2-yl, Fmoc ~-4.5 Enhanced hydrophobicity
Ethyl ester analog ~225–250 Ethyl ester ~-2.0 Improved membrane permeability

*Estimated based on structural analogs.

Biological Activity

1-Boc-4-(6-chloro-2-pyridyl)piperidine-4-carboxylic acid (CAS: 2230200-27-6) is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

1-Boc-4-(6-chloro-2-pyridyl)piperidine-4-carboxylic acid has the following chemical structure and properties:

  • Molecular Formula : C16H21ClN2O4
  • Molecular Weight : 340.81 g/mol
  • IUPAC Name : 1-(tert-butoxycarbonyl)-4-(6-chloropyridin-2-yl)piperidine-4-carboxylic acid
  • Purity : 95% .

Biological Activity Overview

The biological activity of 1-Boc-4-(6-chloro-2-pyridyl)piperidine-4-carboxylic acid has been investigated in various studies, highlighting its potential as an anticancer agent and its effects on different cellular pathways.

Anticancer Activity

Recent research has indicated that derivatives of piperidine, including 1-Boc-4-(6-chloro-2-pyridyl)piperidine-4-carboxylic acid, exhibit significant anticancer properties. For instance, compounds similar to this structure have shown:

  • Inhibition of Cell Proliferation : The compound demonstrated potent inhibitory effects on cancer cell lines such as MDA-MB-231 (triple-negative breast cancer), with IC50 values indicating strong efficacy .
CompoundCell LineIC50 (µM)Reference
1-Boc-Piperidine DerivativeMDA-MB-2310.126
Control (5-Fluorouracil)MDA-MB-23111.73

The mechanism by which this compound exerts its effects involves multiple pathways:

  • Matrix Metalloproteinase Inhibition : It has shown significant inhibition against MMP-2 and MMP-9, which are critical in cancer metastasis .
  • Caspase Activation : Treatment with the compound resulted in increased levels of caspase 9, indicating induction of apoptosis in cancer cells .
  • Targeting Kinases : Some studies suggest that piperidine derivatives may act as inhibitors of cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and provided insights into the potential applications of 1-Boc-4-(6-chloro-2-pyridyl)piperidine-4-carboxylic acid.

Study on Antitumor Effects

A notable study evaluated the antitumor effects of piperidine derivatives against various cancer cell lines. The findings indicated that modifications at the C-6 position significantly impacted the potency against cancer cells, suggesting that similar modifications in 1-Boc derivatives could enhance their biological activity .

Pharmacokinetics and Toxicity

Pharmacokinetic studies revealed that compounds similar to 1-Boc derivatives exhibited favorable profiles with acceptable oral bioavailability and clearance rates. Notably, no acute toxicity was observed in animal models at high doses (up to 2000 mg/kg), indicating a promising safety margin for further development .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Boc-4-(6-chloro-2-pyridyl)piperidine-4-carboxylic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step functionalization of the piperidine core. For example:

  • Step 1 : Boc protection of the piperidine nitrogen using di-tert-butyl dicarbonate (Boc₂O) in anhydrous dichloromethane (DCM) with a base like triethylamine (TEA) .
  • Step 2 : Introduction of the 6-chloro-2-pyridyl group via nucleophilic substitution or palladium-catalyzed coupling. Catalysts such as Pd(PPh₃)₄ or CuI in DMF/toluene mixtures are common, with yields ranging from 45% to 70% depending on stoichiometry .
  • Step 3 : Carboxylic acid deprotection (if starting from esters) using HCl/dioxane or LiOH in THF/water .
    • Critical Parameters : Temperature (reflux vs. room temperature), solvent polarity, and catalyst loading significantly affect regioselectivity and byproduct formation. For example, elevated temperatures (>80°C) in DMF may accelerate undesired side reactions .

Q. Which analytical techniques are most robust for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :

  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm are standard for purity assessment (>95% purity threshold) .
  • NMR : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ confirm Boc group integrity (δ ~1.4 ppm for tert-butyl protons) and pyridyl substitution patterns (aromatic protons at δ 7.2–8.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (theoretical [M+H]⁺: 367.12 g/mol) and detects halogen isotopic patterns .

Q. How should researchers handle stability challenges during storage and experimental use?

  • Methodological Answer :

  • Storage : Store at –20°C under inert gas (argon) to prevent Boc group hydrolysis. Lyophilized forms are stable for >6 months .
  • In-solution Stability : Avoid prolonged exposure to polar aprotic solvents (e.g., DMF) above pH 7, which can degrade the pyridyl-chloro bond .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to predict binding affinities to target enzymes (e.g., kinases or proteases). The 6-chloro-2-pyridyl group’s electron-withdrawing properties enhance π-π stacking in hydrophobic pockets .
  • QSAR Studies : Correlate substituent electronegativity (e.g., Cl vs. F) with antibacterial IC₅₀ values. Chlorine’s polarizability improves membrane permeability in Gram-negative bacteria .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Assay Validation : Cross-test in multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific artifacts. For example, discrepancies in IC₅₀ values for kinase inhibition may arise from endogenous ATP levels .
  • Metabolic Stability Screening : Use liver microsomes to assess if observed in vitro activity translates to in vivo efficacy. Rapid hepatic clearance (t₁/₂ <30 min) may explain false negatives .

Q. How can regioselective functionalization of the piperidine ring be achieved without compromising the Boc group?

  • Methodological Answer :

  • Protecting Group Strategy : Use orthogonal protection (e.g., Fmoc for secondary amines) to allow selective modification at the 4-position. Boc groups remain stable under mild acidic conditions (e.g., TFA in DCM) .
  • Catalytic Control : Employ Pd-catalyzed C–H activation with directing groups (e.g., pyridines) to target specific positions. Yields improve with chelating ligands like 1,10-phenanthroline .

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